molecular formula C25H32ClN3O2S2 B2670614 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride CAS No. 1330297-84-1

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride

Cat. No.: B2670614
CAS No.: 1330297-84-1
M. Wt: 506.12
InChI Key: TXGHQXMWCFPQFV-UHFFFAOYSA-N
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Description

The compound N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 7, a morpholinopropyl side chain, and a p-tolylthioacetamide moiety. This compound is hypothesized to exhibit biological activity due to its resemblance to other thiazole- and thioacetamide-based pharmacophores.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S2.ClH/c1-18-5-7-21(8-6-18)31-17-23(29)28(10-4-9-27-11-13-30-14-12-27)25-26-22-16-19(2)15-20(3)24(22)32-25;/h5-8,15-16H,4,9-14,17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGHQXMWCFPQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N(CCCN2CCOCC2)C3=NC4=CC(=CC(=C4S3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group is introduced through a nucleophilic substitution reaction, where a suitable halide (e.g., 3-chloropropylmorpholine) reacts with the benzo[d]thiazole derivative.

    Formation of the p-Tolylthioacetamide Moiety: This step involves the reaction of p-tolylthiol with chloroacetamide under basic conditions to form the thioacetamide linkage.

    Final Coupling Reaction: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Analogues from Literature

2-Thioxoacetamide Derivatives ()

Compounds 9–13 in share the 2-thioxoacetamide backbone, a critical structural feature that may influence reactivity, solubility, and bioactivity. Below is a comparative analysis of these analogues:

Compound ID Substituents Yield (%) Melting Point (°C) Key Analytical Methods
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 $^1$H-NMR, MS
10 Indole-3-ylmethylene, phenyl 83 206–207 $^1$H-NMR, MS
11 4-Methylphenyl-oxoethylidene, phenyl 65 147–148 $^1$H-NMR, MS
12 5-Nitro-2-furylmethylene, 4-fluorophenyl 53 155–156 $^1$H-NMR, MS
13 5-Nitro-2-furylmethylene, 4-chlorophenyl 58 159–160 $^1$H-NMR, MS

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in compounds 12 and 13) correlate with lower yields (53–58%), whereas electron-donating groups (e.g., methoxy in compound 9) result in higher yields (90%) .
  • Melting Points : Aromatic substituents (e.g., indole in compound 10) increase melting points (206–207°C), likely due to enhanced intermolecular π-π stacking .
  • Structural Flexibility: The morpholinopropyl group in the target compound may enhance solubility compared to rigid aryl substituents in compounds 9–13, though direct evidence is lacking.
β-Lactam Antibiotics ()

The compounds in , such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m), belong to the cephalosporin class. While structurally distinct from the target compound, they highlight the importance of heterocyclic cores (e.g., thiadiazole) and sulfur-containing side chains in antibiotic activity. For example:

  • Thiadiazole Thioether Groups : These enhance membrane permeability and β-lactamase resistance in cephalosporins .
  • Comparative Limitations: Unlike the target compound, β-lactams lack the thioacetamide moiety, which may limit cross-reactivity in non-antibiotic applications.
Thiadiazole-Triazine Hybrids ()

details the synthesis of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1), a precursor to bicyclic thiadiazole-triazine systems. Key insights include:

  • Synthetic Challenges : The inability to isolate pure thioacetamide derivatives (e.g., 4.1a) underscores the instability of sulfur-rich intermediates under standard conditions .
  • Analytical Rigor : Advanced techniques like X-ray diffraction and FAB-MS were critical in confirming the structure of 4.1, with a melting point of 503–504 K and a yield of 97.4% .

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(p-tolylthio)acetamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological models, and potential clinical implications.

Chemical Structure and Properties

The compound's molecular formula is C20H25N3OSC_{20}H_{25}N_3OS, and it features a complex structure that includes a benzothiazole moiety, morpholine group, and thioacetamide component. Its structural characteristics contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Cell Proliferation : Studies show that related benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. This inhibition is often assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability .
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways. Flow cytometry analyses have demonstrated increased apoptosis rates in treated cells compared to controls .
  • Anti-inflammatory Effects : Compounds in this class have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating potential for anti-inflammatory applications .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound:

StudyCell LineConcentrationKey Findings
Study 1A4311-4 µMInhibited proliferation and induced apoptosis
Study 2A5491-4 µMReduced IL-6 and TNF-α levels; inhibited cell migration
Study 3RAW264.7VariableDecreased inflammatory cytokine production

These studies collectively suggest that the compound possesses significant anti-cancer and anti-inflammatory properties.

Case Studies

Case Study 1 : A recent study explored the effects of a benzothiazole derivative on non-small cell lung cancer models. The compound demonstrated a dose-dependent reduction in tumor size in vivo, alongside a marked decrease in metastatic spread.

Case Study 2 : Another investigation focused on the anti-inflammatory properties of similar compounds in animal models of arthritis. Treatment led to reduced joint swelling and pain, correlating with lower serum levels of inflammatory markers.

Pharmacokinetics and Toxicology

Pharmacokinetic studies using computational tools such as Swiss ADME have predicted favorable absorption and distribution characteristics for this compound. Toxicity assessments indicate low acute toxicity levels, making it a promising candidate for further development .

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